molecular formula C24H38Cl2N2 B15162195 1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride CAS No. 143707-06-6

1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride

Cat. No.: B15162195
CAS No.: 143707-06-6
M. Wt: 425.5 g/mol
InChI Key: HNZDNUSCQHDJBY-UHFFFAOYSA-L
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Description

1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is a chemical compound with the molecular formula C24H38Cl2N2 It is a bis-pyridinium salt, where two pyridinium groups are connected by a tetradecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of pyridine with a tetradecane derivative. One common method is to react pyridine with 1,14-dichlorotetradecane under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by pyridinium groups, forming the desired bis-pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride can undergo various chemical reactions, including:

    Oxidation: The pyridinium groups can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.

    Substitution: The chloride ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Ion exchange reactions can be carried out using various salts, such as sodium sulfate or potassium nitrate, in aqueous or organic solvents.

Major Products Formed

    Oxidation: N-oxides of the pyridinium groups.

    Reduction: Dihydropyridine derivatives.

    Substitution: Bis-pyridinium salts with different anions.

Scientific Research Applications

1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as ion-exchange resins and catalysts.

Mechanism of Action

The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium groups can interact with negatively charged sites on biomolecules, while the tetradecane chain provides hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,14-Tetradecanediyl)bis[4-(hexylamino)pyridinium] dichloride
  • 1,1’-(1,14-Tetradecanediyl)bis[4-(heptylamino)pyridinium] dichloride

Uniqueness

1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is unique due to its specific structure, which combines the properties of pyridinium salts with a long alkyl chain. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

143707-06-6

Molecular Formula

C24H38Cl2N2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;dichloride

InChI

InChI=1S/C24H38N2.2ClH/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;;/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*1H/q+2;;/p-2

InChI Key

HNZDNUSCQHDJBY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

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